molecular formula C19H24N2O4 B11066611 4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione

Cat. No.: B11066611
M. Wt: 344.4 g/mol
InChI Key: DGGXANABHRGTQI-UHFFFAOYSA-N
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Description

4-(2,3-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a dimethoxyphenyl group and a dimethylamino group attached to a tetrahydroquinolinone core. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an aniline derivative and a β-keto ester.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,3-dimethoxybenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

    Dimethylamino Group Addition: The dimethylamino group can be added through a nucleophilic substitution reaction using dimethylamine and a suitable leaving group, such as a halogen.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinolinone derivatives with different degrees of saturation.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino and dimethoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction can produce various tetrahydroquinolinone derivatives.

Scientific Research Applications

4-(2,3-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to and modulate their activity.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-DIMETHOXYPHENYL)-1-(METHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
  • 4-(2,3-DIMETHOXYPHENYL)-1-(ETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE

Uniqueness

4-(2,3-DIMETHOXYPHENYL)-1-(DIMETHYLAMINO)-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dimethylamino group, in particular, may enhance its interaction with biological targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C19H24N2O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-(2,3-dimethoxyphenyl)-1-(dimethylamino)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione

InChI

InChI=1S/C19H24N2O4/c1-20(2)21-14-8-6-9-15(22)18(14)13(11-17(21)23)12-7-5-10-16(24-3)19(12)25-4/h5,7,10,13H,6,8-9,11H2,1-4H3

InChI Key

DGGXANABHRGTQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)N1C2=C(C(CC1=O)C3=C(C(=CC=C3)OC)OC)C(=O)CCC2

Origin of Product

United States

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